molecular formula C18H20N4O4 B11340612 1,3-dimethyl-5-(5-phenyl-1-propanoylpyrazolidin-3-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

1,3-dimethyl-5-(5-phenyl-1-propanoylpyrazolidin-3-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11340612
M. Wt: 356.4 g/mol
InChI Key: YKUKETOOKRNPQZ-UHFFFAOYSA-N
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Description

6-HYDROXY-1,3-DIMETHYL-5-(5-PHENYL-1-PROPANOYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-HYDROXY-1,3-DIMETHYL-5-(5-PHENYL-1-PROPANOYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. Common starting materials might include substituted pyrimidines and pyrazoles, which undergo various condensation, cyclization, and functional group modification reactions under controlled conditions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions could convert ketone groups to alcohols or reduce double bonds within the structure.

    Substitution: Various substitution reactions might occur, particularly at reactive sites such as hydroxyl or methyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various functionalized derivatives of the original compound.

Scientific Research Applications

6-HYDROXY-1,3-DIMETHYL-5-(5-PHENYL-1-PROPANOYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE may have applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition or activation of these targets, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine Derivatives: Compounds like uracil, thymine, and cytosine.

    Pyrazole Derivatives: Compounds such as pyrazole itself or substituted pyrazoles.

Uniqueness

The uniqueness of 6-HYDROXY-1,3-DIMETHYL-5-(5-PHENYL-1-PROPANOYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE lies in its specific structural features, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

For detailed and specific information, consulting scientific literature and databases would be necessary

Properties

Molecular Formula

C18H20N4O4

Molecular Weight

356.4 g/mol

IUPAC Name

6-hydroxy-1,3-dimethyl-5-(3-phenyl-2-propanoyl-3,4-dihydropyrazol-5-yl)pyrimidine-2,4-dione

InChI

InChI=1S/C18H20N4O4/c1-4-14(23)22-13(11-8-6-5-7-9-11)10-12(19-22)15-16(24)20(2)18(26)21(3)17(15)25/h5-9,13,24H,4,10H2,1-3H3

InChI Key

YKUKETOOKRNPQZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=C(N(C(=O)N(C2=O)C)C)O)C3=CC=CC=C3

Origin of Product

United States

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